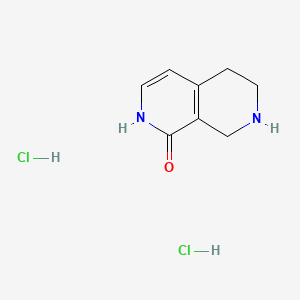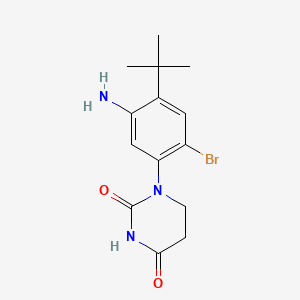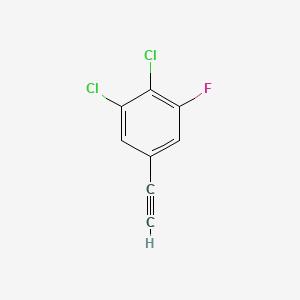
2-Amino-2-(2-bromo-6-methylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-bromo-6-methylphenyl)acetic acid is an organic compound characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-bromo-6-methylphenyl)acetic acid typically involves the bromination of 2-methylphenylacetic acid followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform. The subsequent amination step can be achieved using ammonia or an amine source under basic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(2-bromo-6-methylphenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The amino group can be reduced to form primary amines or other derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide, thiols, or amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted phenylacetic acids
- Oxidized derivatives such as ketones or carboxylic acids
- Reduced amine derivatives
Scientific Research Applications
2-Amino-2-(2-bromo-6-methylphenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-bromo-6-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-Amino-2-(2-bromophenyl)acetic acid
- 2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid
- 2-Amino-2-(2-bromo-4-methylphenyl)acetic acid
Comparison: Compared to its analogs, 2-Amino-2-(2-bromo-6-methylphenyl)acetic acid is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s steric and electronic properties, potentially leading to different interactions with biological targets and varying degrees of efficacy in its applications .
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
2-amino-2-(2-bromo-6-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H10BrNO2/c1-5-3-2-4-6(10)7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
InChI Key |
GHOCHJMBQKGNAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13488621.png)

![(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13488627.png)


![2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13488653.png)

![8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione](/img/structure/B13488658.png)
![Potassium trifluoro(5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl)borate](/img/structure/B13488661.png)
![tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate](/img/structure/B13488676.png)
![3-[(Pyridin-4-yl)methyl]morpholine hydrochloride](/img/structure/B13488684.png)
